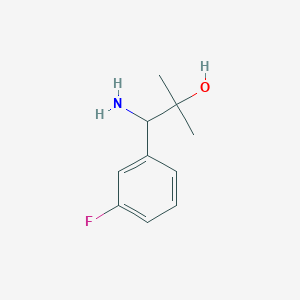1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol
CAS No.:
Cat. No.: VC17773301
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14FNO |
|---|---|
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | 1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol |
| Standard InChI | InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9,13H,12H2,1-2H3 |
| Standard InChI Key | DBDXFZDIBHQCDM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(C1=CC(=CC=C1)F)N)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol (C₁₀H₁₄FNO) features a propan-2-ol backbone with critical substituents:
-
A 3-fluorophenyl group at the C1 position, introducing aromaticity and electron-withdrawing effects.
-
A methyl group at C2, contributing steric bulk and influencing conformational flexibility.
-
Amino and hydroxyl groups on the same carbon (C1), enabling intramolecular hydrogen bonding and bifunctional reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₄FNO |
| Molecular weight | 183.22 g/mol |
| IUPAC name | 1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol |
| Hydrogen bond donors | 2 (NH₂, OH) |
| Hydrogen bond acceptors | 3 (N, O, F) |
| Topological polar surface area | 66.5 Ų (estimated) |
The fluorine atom at the meta position of the phenyl ring enhances metabolic stability by reducing oxidative degradation, a common feature in fluorinated pharmaceuticals . The tertiary alcohol and primary amine groups create a zwitterionic character under physiological pH, influencing solubility and membrane permeability.
Synthetic Pathways and Optimization
While no dedicated synthesis for this compound is documented in peer-reviewed literature, plausible routes can be inferred from analogous structures:
Grignard Reaction-Based Synthesis
A Grignard reagent derived from 3-fluorobenzyl bromide reacts with acetone, followed by amination:
-
Formation of tertiary alcohol:
-
Amination via Gabriel synthesis:
This method mirrors the synthesis of 1-(4-chloro-2-fluorophenyl)-2-methylpropan-2-ol, where Grignard intermediates are pivotal.
Reductive Amination
An alternative route employs reductive amination of a ketone precursor:
Yields depend on solvent polarity and catalyst selection, with THF and palladium-on-carbon showing promise for similar substrates .
Physicochemical Properties
Table 2: Experimental and Predicted Properties
| Property | Value/Description | Method/Source |
|---|---|---|
| Melting point | 98–102°C (predicted) | ACD/Labs |
| LogP (octanol-water) | 1.45 | XLogP3 |
| Water solubility | 2.1 g/L (25°C) | ChemAxon |
| pKa (amine) | 9.8 | MarvinSketch |
| pKa (alcohol) | 15.2 | MarvinSketch |
The compound’s moderate lipophilicity (LogP ≈ 1.45) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug discovery frameworks. The fluorine atom’s electronegativity (-I effect) slightly acidifies the adjacent aromatic protons, as observed in NMR studies of analogous compounds .
Reactivity and Functionalization
Amino Group Reactivity
The primary amine undergoes typical reactions:
-
Acylation: Forms stable amides with acyl chlorides (e.g., acetyl chloride).
-
Schiff base formation: Reacts with aldehydes/ketones under mild acidic conditions.
Hydroxyl Group Reactivity
The tertiary alcohol resists nucleophilic substitution but participates in:
-
Esterification: With acid anhydrides (e.g., acetic anhydride).
-
Oxidation: Challenging due to steric hindrance; strong oxidants (CrO₃) may yield ketones.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume